molecular formula C31H30N4O2S B10870851 N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetamide

N-(3-cyano-1-cyclohexyl-4,5-diphenyl-1H-pyrrol-2-yl)-2-({[(1E)-1-(thiophen-2-yl)ethylidene]amino}oxy)acetamide

Cat. No.: B10870851
M. Wt: 522.7 g/mol
InChI Key: UZWQIIZASCLXAG-PPOKSSTKSA-N
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Description

N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, a cyano group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the cyano and thienyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • 1-BENZOYLAZEPANE
  • N- (2- (2- (3- (ALLYLOXY)BENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-3-BROMOBENZAMIDE

Uniqueness

N~1~-(3-CYANO-1-CYCLOHEXYL-4,5-DIPHENYL-1H-PYRROL-2-YL)-2-({[1-(2-THIENYL)ETHYLIDENE]AMINO}OXY)ACETAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H30N4O2S

Molecular Weight

522.7 g/mol

IUPAC Name

N-(3-cyano-1-cyclohexyl-4,5-diphenylpyrrol-2-yl)-2-[(E)-1-thiophen-2-ylethylideneamino]oxyacetamide

InChI

InChI=1S/C31H30N4O2S/c1-22(27-18-11-19-38-27)34-37-21-28(36)33-31-26(20-32)29(23-12-5-2-6-13-23)30(24-14-7-3-8-15-24)35(31)25-16-9-4-10-17-25/h2-3,5-8,11-15,18-19,25H,4,9-10,16-17,21H2,1H3,(H,33,36)/b34-22+

InChI Key

UZWQIIZASCLXAG-PPOKSSTKSA-N

Isomeric SMILES

C/C(=N\OCC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)/C5=CC=CS5

Canonical SMILES

CC(=NOCC(=O)NC1=C(C(=C(N1C2CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C5=CC=CS5

Origin of Product

United States

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